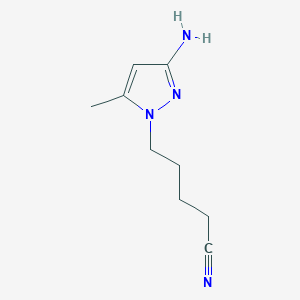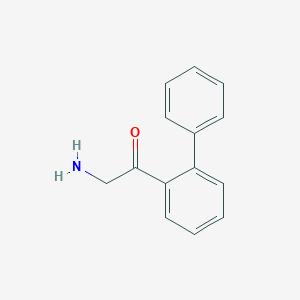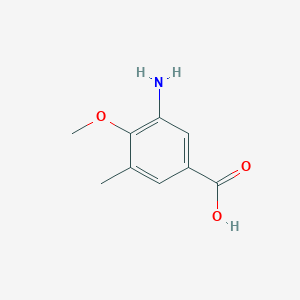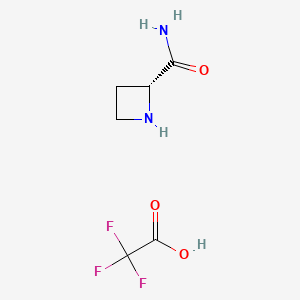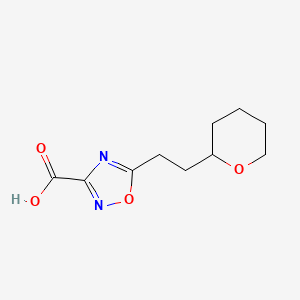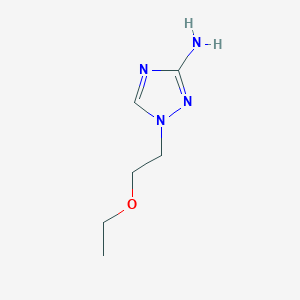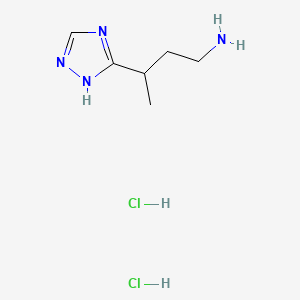
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazole derivative with an appropriate butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives[5][5].
Applications De Recherche Scientifique
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different functional groups.
Paclobutrazol: A triazole fungicide used in agriculture.
Uniconazole: Another triazole-based plant growth regulator.
Uniqueness
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .
Propriétés
Formule moléculaire |
C6H14Cl2N4 |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
3-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2-3-7)6-8-4-9-10-6;;/h4-5H,2-3,7H2,1H3,(H,8,9,10);2*1H |
Clé InChI |
GIMSVAHIYQUHMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)C1=NC=NN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)
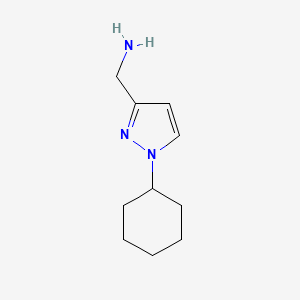
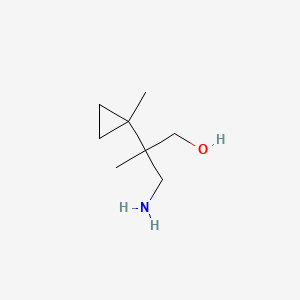
![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)


